2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride
Overview
Description
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is a chemical compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine compounds can influence various biological activities, potentially affecting multiple pathways .
Pharmacokinetics
The physicochemical parameters of pyrrolidine compounds, such as this one, can influence their biological activity .
Result of Action
It is known that pyrrolidine compounds can have various biological effects, potentially leading to different biological profiles .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the α-methylation of substituted pyridines using a continuous flow setup with Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol . This method is advantageous due to its high selectivity and greener chemistry approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which offers benefits such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of pyridine and pyrrolidine derivatives on biological systems.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and can have similar chemical properties.
Uniqueness
2-Methyl-6-(pyrrolidin-3-yl)pyridin-4-ol hydrochloride is unique due to the combination of the pyridine and pyrrolidine rings, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
2-methyl-6-pyrrolidin-3-yl-1H-pyridin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-7-4-9(13)5-10(12-7)8-2-3-11-6-8;/h4-5,8,11H,2-3,6H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHCAWKIRTDQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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